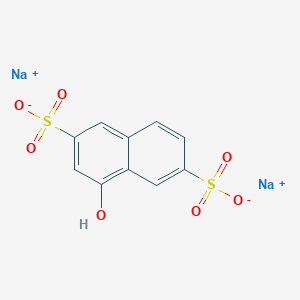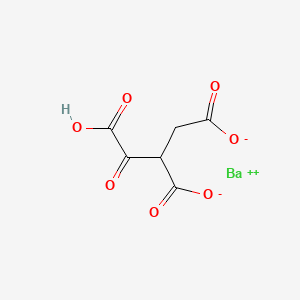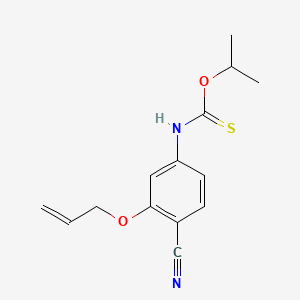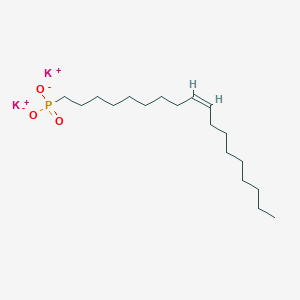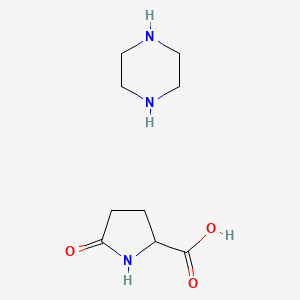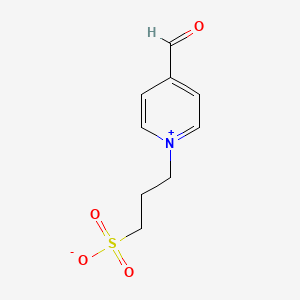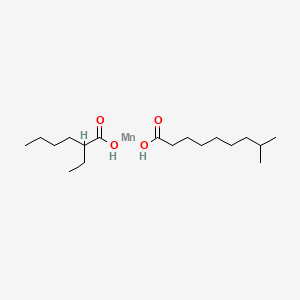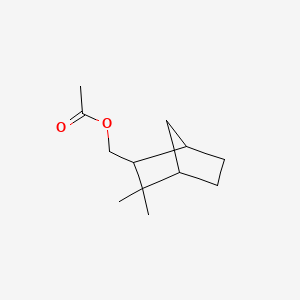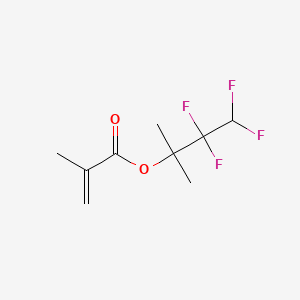
2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate is a fluorinated methacrylate compound with the molecular formula C9H12F4O2. It is known for its unique chemical properties, which make it valuable in various industrial and research applications. The presence of fluorine atoms in its structure imparts distinct characteristics such as high thermal stability, chemical resistance, and low surface energy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate typically involves the reaction of 2,2,3,3-tetrafluoro-1,1-dimethylpropanol with methacrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to remove impurities and achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate can undergo various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: It can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide (LDA) can be employed.
Addition: Conditions may include the use of catalysts like palladium or nickel complexes.
Major Products Formed
Polymers: High-performance polymers with enhanced thermal and chemical resistance.
Functionalized Derivatives: Compounds with tailored properties for specific applications.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical devices and coatings with antimicrobial properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which 2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate exerts its effects is primarily through its incorporation into polymer matrices. The fluorine atoms in its structure contribute to the overall stability and resistance of the resulting materials. The compound can interact with various molecular targets, including enzymes and cell membranes, depending on its application .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl methacrylate
- 2,2,3,3-Tetrafluoro-1-propanol
- 2,2,3,3-Tetrafluoro-1,4-butanediol
Uniqueness
2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate stands out due to its unique combination of fluorine atoms and methacrylate functionality. This combination imparts superior properties such as higher thermal stability, chemical resistance, and lower surface energy compared to other similar compounds .
Propiedades
Número CAS |
64375-26-4 |
|---|---|
Fórmula molecular |
C9H12F4O2 |
Peso molecular |
228.18 g/mol |
Nombre IUPAC |
(3,3,4,4-tetrafluoro-2-methylbutan-2-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12F4O2/c1-5(2)6(14)15-8(3,4)9(12,13)7(10)11/h7H,1H2,2-4H3 |
Clave InChI |
SXLLWDJFRZODKV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC(C)(C)C(C(F)F)(F)F |
Números CAS relacionados |
64376-83-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



